molecular formula C18H17N5O2 B278914 N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

货号 B278914
分子量: 335.4 g/mol
InChI 键: IIIVKNRRMDEZAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, commonly known as AMACR inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. The AMACR inhibitor is a potent inhibitor of alpha-methylacyl-CoA racemase (AMACR), which is an enzyme that plays a crucial role in the metabolism of fatty acids. Inhibition of AMACR has been shown to have potential therapeutic effects in various types of cancer, including prostate, breast, and colon cancer.

作用机制

The N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor works by inhibiting the activity of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, which is an enzyme that plays a crucial role in the metabolism of fatty acids. N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide catalyzes the conversion of pristanoyl-CoA to Cis-3-decenoyl-CoA, which is an important step in the beta-oxidation of branched-chain fatty acids. Inhibition of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide leads to the accumulation of pristanoyl-CoA, which induces apoptosis and inhibits tumor growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor are primarily related to its inhibition of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. Inhibition of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide leads to the accumulation of pristanoyl-CoA, which induces apoptosis and inhibits tumor growth. The N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor has also been shown to inhibit the growth and metastasis of breast and colon cancer cells. Additionally, N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibition has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione, which is an important antioxidant.

实验室实验的优点和局限性

The main advantage of using N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor in lab experiments is its potent inhibition of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, which makes it an effective tool for studying the role of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in cancer. However, the main limitation of using N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor is its specificity, as it may inhibit other enzymes that are structurally similar to N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. Additionally, the N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor may have off-target effects that could affect the results of lab experiments.

未来方向

There are several future directions for the study of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor. One potential direction is the development of more potent and specific N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitors that can be used in clinical trials. Another direction is the study of the role of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in other types of cancer, such as lung and ovarian cancer. Additionally, the use of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor in combination with other cancer therapies, such as chemotherapy and radiation therapy, could be explored to enhance their therapeutic effects.

合成方法

The synthesis of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor involves a multi-step process that starts with the reaction of 4-nitrobenzyl bromide with 4-methylbenzylamine to form 4-(4-methylphenyl)-1-benzylpiperidine. This intermediate is then reacted with acetic anhydride to form N-benzyl-4-(4-methylphenyl)piperidin-4-amine, which is further reacted with 4-acetylamino-phenylboronic acid to form the final product, N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide.

科学研究应用

The N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor has been extensively studied for its potential therapeutic effects in various types of cancer. In prostate cancer, N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is overexpressed, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. Similarly, in breast and colon cancer, N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibition has been shown to inhibit tumor growth and metastasis. The N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor has also been studied for its potential use in the diagnosis of prostate cancer, as N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a biomarker for this type of cancer.

属性

产品名称

N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

分子式

C18H17N5O2

分子量

335.4 g/mol

IUPAC 名称

N-(4-acetamidophenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H17N5O2/c1-12-3-9-16(10-4-12)23-11-19-17(22-23)18(25)21-15-7-5-14(6-8-15)20-13(2)24/h3-11H,1-2H3,(H,20,24)(H,21,25)

InChI 键

IIIVKNRRMDEZAR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C

规范 SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。